Steroid Sulfatase (STS) Inhibition: A Moderate Potency Profile Distinct from High-Affinity Clinical Candidates
2-Chloro-N-isobutyl-benzenesulfonamide inhibits steroid sulfatase (STS) with an IC50 of 1.20 µM (1,200 nM) in JEG-3 cells [1]. This is in stark contrast to potent, irreversible STS inhibitors like Irosustat (STX64), which exhibits an IC50 of 8 nM in cell-free assays and 0.2 nM in MCF-7 cells [2]. This 150- to 6,000-fold difference in potency positions 2-chloro-N-isobutyl-benzenesulfonamide as a valuable tool for investigating STS function where complete ablation is undesirable, or as a chemical probe with a wider therapeutic window.
| Evidence Dimension | Inhibition of Steroid Sulfatase (STS) Activity |
|---|---|
| Target Compound Data | IC50 = 1.20 µM (1,200 nM) |
| Comparator Or Baseline | Irosustat (STX64): IC50 = 8 nM (cell-free) to 0.2 nM (MCF-7 cells) |
| Quantified Difference | Target compound is 150 to 6,000 times less potent |
| Conditions | Target: STS expressed in JEG-3 cells; Comparator: Various assays including MCF-7 cells and placental microsomes |
Why This Matters
This substantial difference in potency dictates the compound's utility; it is suitable for applications requiring partial or moderate STS inhibition rather than the near-complete blockade achieved by clinical candidates, enabling dose-response studies and investigation of nuanced biological effects.
- [1] BindingDB. (n.d.). BDBM50121074 (CHEMBL3622057): IC50 = 1.20E+3 nM for Steroid Sulfatase. Retrieved from bindingdb.org. View Source
- [2] Woo, L. L., et al. (2011). Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495). ChemMedChem, 6(11), 2019-2034. View Source
